2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-15(2,3)13(20)19-9-11-8-16-14(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIRSIOYRMEGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine core, followed by functionalization to introduce the morpholino and dimethylpropanone groups. Key steps may involve:
Cyclization reactions: Using reagents such as ammonium acetate and triethyl orthoformate under acidic conditions to form the pyrimidine ring.
Functional group transformations: Employing reagents like morpholine and dimethylformamide to introduce the morpholino group.
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated as a potential inhibitor of enzymes like CDK2, which are involved in cell cycle regulation and cancer progression.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogous molecules are critical to its pharmacological profile. Below is a comparative analysis with key analogues:
IDPU (1-(7-Imino-3-Propyl-2,3-Dihydrothiazolo[4,5-d]Pyrimidin-6(7H)-yl)Urea)
- Core Structure : IDPU features a thiazolo-pyrimidine core instead of a pyrrolo-pyrimidine system. The thiazolo ring introduces sulfur, which may alter electronic properties and binding interactions compared to the nitrogen-rich pyrrolo ring in the target compound .
- Biological Activity: IDPU demonstrated neuroprotective effects in a Parkinson’s disease model by reducing oxidative stress, whereas the target compound’s activity (if kinase inhibition is hypothesized) would depend on morpholino-mediated kinase binding .
(S)-2-Hydroxy-1-(4-((7-Methyl-4-Morpholino-2-(1H-Pyrrolo[2,3-b]Pyridin-5-yl)Thieno[3,2-d]Pyrimidin-6-yl)Methyl)Piperazin-1-yl)Propan-1-One
- Core Structure: This patent compound (EP 2 402 347 A1) incorporates a thieno-pyrimidine core fused with a pyrrolopyridine substituent, contrasting with the pyrrolo-pyrimidine core of the target compound. The thieno ring’s sulfur atom may reduce metabolic stability compared to the nitrogen-rich pyrrolo system .
- Target Specificity: The patent compound’s piperazine linker and pyrrolopyridine substituent suggest broader kinase inhibition (e.g., PI3K/mTOR pathways), while the target compound’s morpholino group may favor selective kinase binding .
(S)-2-Hydroxy-1-(4-((4-Morpholino-2-(1H-Pyrrolo[2,3-b]Pyridin-5-yl)Thieno[2,3-d]Pyrimidin-6-yl)Methyl)Piperazin-1-yl)Propan-1-One
- Structural Variation: This compound differs from the above patent analogue in the thieno-pyrimidine fusion position ([2,3-d] vs. [3,2-d]), altering ring planarity and steric interactions. The target compound’s pyrrolo[3,4-d]pyrimidine core offers distinct conformational flexibility .
- Pharmacokinetics: The absence of a 7-methyl group in this variant may reduce steric hindrance, increasing binding affinity but decreasing metabolic half-life relative to the target compound’s dimethylpropanoyl group.
Key Research Findings and Implications
- Morpholino Group: Present in all compared compounds, this group consistently improves solubility and kinase-binding interactions. However, its position (e.g., 2-position in the target compound vs. 4-position in patent analogues) alters steric and electronic effects .
- Core Heterocycle: Pyrrolo-pyrimidine cores (target compound) may offer superior metabolic stability over thieno-pyrimidine or thiazolo-pyrimidine systems due to reduced susceptibility to oxidative metabolism .
- Side Chain Optimization: The dimethylpropanoyl group in the target compound balances lipophilicity and stability, whereas polar groups (e.g., hydroxypropanoyl) in analogues may limit tissue distribution.
Biological Activity
2,2-Dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a pyrrolo-pyrimidine core which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have shown significant activity against various pathogens. For instance, derivatives of pyrrolo-pyrimidine compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, with reductions in biofilm formation exceeding that of standard antibiotics like Ciprofloxacin.
Table 1: Antimicrobial Activity of Pyrrolo-Pyrimidine Derivatives
| Compound | MIC (μg/mL) | Target Pathogen | Biofilm Reduction (%) |
|---|---|---|---|
| 7b | 0.22 | Staphylococcus aureus | Significant |
| 5a | 0.25 | Staphylococcus epidermidis | Significant |
| Control | 2.0 | Ciprofloxacin | Baseline |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it acts as a potent inhibitor of specific cancer-related proteins, such as WDR5, which is implicated in various malignancies. The binding affinity of related compounds has been reported with values below 100 nM, indicating strong interaction with target proteins .
Case Study: WDR5 Inhibition
In a structure-based design optimization campaign, derivatives similar to the compound were shown to significantly inhibit WDR5 with ligand efficiencies exceeding 0.31 . This suggests that modifications to the core structure could enhance anticancer efficacy.
The mechanism by which these compounds exert their biological effects often involves inhibition of critical enzymes or pathways in microbial and cancer cell metabolism. For instance, some derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival and cancer cell proliferation .
Toxicological Profile
Toxicity assessments reveal that these compounds exhibit low hemolytic activity and non-cytotoxicity at concentrations up to 60 μM, making them promising candidates for further development in therapeutic applications .
Table 2: Toxicological Assessment
| Parameter | Value |
|---|---|
| Hemolytic Activity (%) | 3.23 - 15.22 |
| IC50 (Cytotoxicity) μM | >60 |
Q & A
Q. What are the key synthetic pathways and challenges in synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Critical steps include:
- Morpholine ring attachment : Requires controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
- Pyrrolopyrimidine core formation : Cyclization steps often use catalysts like Pd(PPh₃)₄ or CuI under reflux .
- Ketone functionalization : The propan-1-one group is introduced via alkylation or acylation, requiring stoichiometric precision . Key challenges : Minimizing byproducts (e.g., dimerization of intermediates) and ensuring regioselectivity. Analytical methods like NMR and HPLC are critical for monitoring purity .
| Reaction Step | Conditions | Byproduct Mitigation |
|---|---|---|
| Morpholine substitution | DMF, 80°C, 12 hrs | Use of molecular sieves for dryness |
| Cyclization | Pd(PPh₃)₄, DIPEA, 100°C | Excess ligand to stabilize intermediates |
| Ketone installation | NaH, THF, 0°C → RT | Slow addition of acylating agents |
Q. How is the compound characterized structurally and functionally?
- Structural analysis :
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., morpholine attachment at C2 of pyrrolopyrimidine) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 357.43 m/z) .
- Functional assays :
- Kinase inhibition : Screening against kinases (e.g., PI3K, mTOR) using fluorescence polarization assays .
- Cellular uptake : Radiolabeled analogs track intracellular accumulation in cancer cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized while maintaining purity in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require strict moisture control .
- Catalyst tuning : Pd-based catalysts with bulky ligands (e.g., XPhos) improve selectivity in cross-coupling steps .
- Continuous flow systems : Reduce batch variability and improve heat dissipation for exothermic reactions . Data-driven example : A 2023 study achieved 78% yield (vs. 52% in batch) using microreactors for a morpholine substitution step .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., PI3Kα inhibition ranging from 10 nM to 1 µM) may arise from:
- Assay conditions : ATP concentration variations (e.g., 1 mM vs. 100 µM) alter competitive inhibition profiles .
- Cellular context : Differences in membrane permeability (logP = 2.8) affect activity in cell-based vs. biochemical assays . Validation approach :
- Standardize assays using reference inhibitors (e.g., LY294002 for PI3K) .
- Use isogenic cell lines to isolate target-specific effects .
Q. How to design experiments probing the compound’s mechanism of action?
- Target engagement :
- CETSA (Cellular Thermal Shift Assay) : Confirm binding to kinases by monitoring protein thermal stability shifts .
- Crystallography : Co-crystallize with PI3Kγ to map binding interactions (e.g., hydrogen bonding with Val882) .
- Downstream effects :
- Phosphoproteomics : Identify phosphorylation changes using LC-MS/MS (e.g., reduced AKT-S473 phosphorylation) .
Example finding : A 2024 study linked morpholine ring flexibility to improved kinase selectivity .
Data Contradiction Analysis
Q. Why do computational docking predictions conflict with experimental binding data?
- Flexible vs. rigid docking : Static models may miss conformational changes (e.g., morpholine ring rotation) critical for binding .
- Solvent effects : Implicit solvent models underestimate hydrophobic interactions in the kinase ATP-binding pocket . Solution : Use molecular dynamics simulations (>100 ns) to account for protein flexibility and explicit water molecules .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
